Purity and Impurity Control: Pharmacopoeial Reference Standard Specification vs. Common Grade Intermediate
The procurement value of CAS 76801-93-9 is stratified by its certification. When procured as a USP or EP Reference Standard, its purity and identity are stringently defined for use as a comparator in method validation and impurity quantification. This contrasts sharply with a 'technical' or 'research' grade of the same CAS number, which may be sold at >97% or >98% purity but lacks the official traceability and defined impurity profile mandated for regulatory submissions . The specification for EP Iohexol Impurity J (I0320820) provides a traceable, universally accepted benchmark for analytical method development, a quality that a generic >99% purity certificate of analysis from a non-pharmacopoeial vendor cannot replace in a GMP environment.
| Evidence Dimension | Purity/Impurity Specification Type |
|---|---|
| Target Compound Data | EP or USP Reference Standard grade (identity and content defined by pharmacopoeial monograph; supplied with official certification) |
| Comparator Or Baseline | Common 'Research Grade' intermediate (typical purity 97% or 98% as per HPLC area% without official traceability) |
| Quantified Difference | Presence vs. absence of regulatory-grade certification; difference in intended use (official analytical reference vs. general synthesis intermediate) |
| Conditions | Comparative analysis of product specifications from Sigma-Aldrich (EP Reference Standard) and CookeChem (97% purity) as representative sources |
Why This Matters
This distinction dictates suitability for GMP analytical method validation versus general laboratory synthesis, directly impacting regulatory compliance and procurement specification.
